Compounds like “4-Chloro-2-ethyl-1-iodobenzene” are often used as building blocks in the creation of more complex molecules . They might be used in the synthesis of pharmaceuticals, agrochemicals, or materials science .
Similar compounds have been used in the synthesis of pharmaceuticals. For example, 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is used in the synthesis of Dapagliflozin, a sodium-glucose transporter 2 inhibitor .
Iodobenzene, a compound similar to “4-Chloro-2-ethyl-1-iodobenzene”, can serve as a substrate for the Sonogashira coupling, Heck reaction, and other metal-catalyzed couplings .
4-Chloro-2-ethyl-1-iodobenzene is an organic compound belonging to the class of aryl halides. Its molecular formula is , and it features a chlorinated benzene ring with an ethyl group at the ortho position and an iodine atom at the para position. This unique structure contributes to its chemical reactivity and potential applications in organic synthesis and material science. The compound is characterized by its relatively high molecular weight of approximately 266.5 g/mol and has a boiling point around 258.3 °C, indicating its stability under various conditions .
Several synthetic routes have been developed for the production of 4-chloro-2-ethyl-1-iodobenzene:
This method can be optimized for industrial production to ensure high yield and purity.
4-Chloro-2-ethyl-1-iodobenzene has several applications:
Several compounds share structural similarities with 4-chloro-2-ethyl-1-iodobenzene. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-2-ethylbenzene | Contains bromine instead of chlorine; less reactive | |
| 4-Chloro-1-bromobenzene | Lacks an ethyl group; simpler structure | |
| 4-Iodo-2-methylbenzene | Contains a methyl group; different reactivity | |
| 4-Bromo-1-chlorobenzene | Contains both bromine and chlorine; different position | |
| 4-Chloro-alpha-methylstyrene | Contains a double bond; different reactivity |
The uniqueness of 4-chloro-2-ethyl-1-iodobenzene lies in its combination of both chlorine and iodine substituents along with an ethyl group. This configuration enhances its reactivity compared to other halogenated compounds, allowing for a broader range of synthetic pathways that may not be available with other similar compounds .
The Sandmeyer reaction remains a cornerstone for introducing iodine into aromatic systems. For 4-chloro-2-ethyl-1-iodobenzene, this method typically begins with 4-bromo-2-ethylaniline precursors.
Diazotization of 4-bromo-2-ethylaniline in hydrochloric acid at 0–5°C generates a diazonium salt intermediate. Subsequent treatment with sodium iodide (NaI) in the presence of copper(I) iodide (CuI) facilitates iodine substitution at the para position relative to the ethyl group. The reaction proceeds via a radical mechanism, where CuI acts as a single-electron transfer agent, displacing bromine with iodine [4] [5].
Key variables include:
A representative procedure involves dissolving 4-bromo-2-ethylaniline (1.0 equiv) in 6M HCl, followed by dropwise addition of NaNO₂ (1.1 equiv) at 0°C. After 30 minutes, a solution of NaI (2.0 equiv) and CuI (0.1 equiv) in H₂O is added, yielding 4-iodo-2-ethylaniline hydroiodide. Chlorination via N-chlorosuccinimide (NCS) in dichloromethane then affords the target compound [4].
Recent advances employ sodium thiosulfate (Na₂S₂O₃) to minimize polyiodination byproducts. In a modified protocol, arylhydrazine hydrochlorides react with iodine in ethylene glycol dimethyl ether at 60°C, bypassing traditional diazotization [5]. This metal-free approach achieves 85–92% yields by leveraging in situ generation of diazonium salts through iodine-mediated oxidation:
$$
\text{Ar-NH-NH}2\cdot\text{HCl} + I2 \rightarrow \text{Ar-N}_2^+ + 2HI + \text{byproducts}
$$
The diazonium intermediate then undergoes iodide substitution without requiring Cu catalysts. Na₂S₂O₃ (10 mL per 5 mL reaction volume) quenches excess iodine, preventing over-iodination [4] [5].
Direct iodination via electrophilic substitution faces challenges due to iodine’s low electrophilicity. Activating agents like nitric acid (HNO₃) or boron trifluoride (BF₃) generate iodonium ions (I⁺), which attack the aromatic ring.
The ethyl group at position 2 directs electrophiles to the para position through its +I effect, while the chlorine at position 4 deactivates the ring but maintains ortho/para selectivity. A two-step sequence is often employed:
Solvent effects significantly influence reaction rates. Non-polar solvents (e.g., CCl₄) slow the reaction, allowing better regiocontrol, while BF₃·Et₂O (24 mL per 30 g substrate) accelerates iodination at ambient temperatures [2].
Transitioning laboratory methods to industrial production requires addressing:
Copper-based catalysts in Sandmeyer reactions pose disposal challenges. Fixed-bed reactors with immobilized CuI on silica gel enable catalyst reuse for ≥5 batches without yield loss [5].
Large-scale iodination (e.g., 100 L batches) risks thermal runaway. Jacketed reactors with automated cooling maintain temperatures below 10°C during diazotization, as exemplified in a 98.2% yield process using triethylsilane and BF₃·Et₂O [2].
Acetonitrile, used in 10:1 solvent-to-substrate ratios, is reclaimed via fractional distillation, reducing costs by 40% in continuous flow setups [2].
4-Chloro-2-ethyl-1-iodobenzene demonstrates exceptional reactivity in Suzuki-Miyaura cross-coupling reactions, primarily attributed to the presence of the highly reactive iodine leaving group. The general reactivity order for aryl halides in palladium-catalyzed cross-coupling follows the well-established sequence: Ar-I >> Ar-Br > Ar-OTf >> Ar-Cl [1] [2]. This reactivity hierarchy directly correlates with the carbon-halogen bond dissociation energies, where the carbon-iodine bond (65 kcal/mol) is significantly weaker than the carbon-chlorine bond (96 kcal/mol) [3].
The mechanistic pathway for 4-Chloro-2-ethyl-1-iodobenzene in Suzuki-Miyaura coupling proceeds through the classical three-step catalytic cycle [4] [5]. The oxidative addition step represents the rate-determining step for most aryl halides, but the presence of the iodine leaving group in this substrate facilitates rapid insertion into the palladium(0) center [1]. The 2-ethyl substituent provides electronic activation through inductive effects while maintaining sufficient steric accessibility for catalyst coordination.
Mechanistic studies have revealed that the transmetalation step requires activated arylboronic acids, typically achieved through base-promoted formation of more nucleophilic borate species [4] [6]. The process involves coordination of the activated boronic acid to the palladium center, followed by transfer of the organic group with concomitant halide elimination. For 4-Chloro-2-ethyl-1-iodobenzene, the electronic properties of the 2-ethyl substituent can influence the electrophilicity of the palladium center, potentially affecting transmetalation rates [7].
The dual halogen nature of this substrate introduces unique selectivity considerations. Research has demonstrated that in mixed halogenated systems, palladium catalysts exhibit strong preference for iodine over chlorine, with selectivity ratios exceeding 100:1 under appropriate conditions [8] [9]. This chemoselectivity enables sequential cross-coupling strategies, where the iodine functionality can be selectively functionalized while preserving the chlorine for subsequent transformations.
Catalyst selection for 4-Chloro-2-ethyl-1-iodobenzene requires consideration of both activity and selectivity requirements. Standard palladium precatalysts including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ in combination with phosphine ligands have proven highly effective [1] [10] [2]. The choice of catalyst precursor can significantly impact reaction efficiency, with PdCl₂(PPh₃)₂ often providing superior performance due to its balanced reactivity and stability profile [11].
Ligand effects play a crucial role in optimizing reactivity with this substrate. Mechanistic investigations have revealed that phosphine ligands influence multiple steps of the catalytic cycle [12]. Electron-rich phosphines facilitate oxidative addition by increasing electron density at the palladium center, while sterically demanding ligands can accelerate reductive elimination by destabilizing the palladium(II) intermediate [13] [14]. For 4-Chloro-2-ethyl-1-iodobenzene, the steric profile of the 2-ethyl substituent necessitates careful ligand selection to avoid unfavorable steric interactions.
Bulky phosphine ligands such as P(biphenyl)Ph₂ have demonstrated exceptional performance in Suzuki coupling reactions involving substituted aryl halides [12]. These ligands provide the steric bulk necessary to facilitate reductive elimination while maintaining sufficient electronic donation for effective oxidative addition. Virtual ligand-assisted screening studies have identified optimal phosphine characteristics for maximizing chemoselectivity in mixed halogenated substrates [13] [15].
Specialized ligand systems including bidentate phosphines and N-heterocyclic carbenes offer alternative approaches for challenging substrates. BINAP, dppf, and related chelating phosphines can provide enhanced stability and selectivity, particularly in cases where substrate coordination might compete with catalyst binding [16]. The choice between monodentate and bidentate ligands often depends on the specific electronic and steric requirements of the substrate and reaction conditions.
4-Chloro-2-ethyl-1-iodobenzene exhibits remarkable reactivity in copper-free Sonogashira coupling reactions, representing a significant advancement over traditional copper-cocatalyzed protocols. The development of copper-free methodologies addresses several practical concerns including catalyst contamination, side reactions, and simplified purification procedures [17] [18] [19].
Mechanistic investigations have revealed that copper-free Sonogashira reactions can proceed through dual palladium catalytic cycles, where separate palladium species activate the aryl halide and terminal alkyne respectively [20] [21]. This mechanistic framework, termed palladium-palladium dual catalysis, involves transmetalation between different palladium species rather than the traditional palladium-copper mechanism [22]. For 4-Chloro-2-ethyl-1-iodobenzene, the high reactivity of the iodine leaving group facilitates rapid oxidative addition to palladium(0), enabling efficient entry into this dual catalytic pathway.
Catalyst systems employing PdCl₂(PPh₃)₂ or Pd₂(dba)₃ have demonstrated exceptional activity for copper-free Sonogashira coupling of aryl iodides [17] [23]. The use of PdCl₂(PPh₃)₂ has proven particularly effective, providing complete conversion of aryl iodides within reaction times of 40 minutes under optimized conditions [11]. The catalyst loading can be reduced to as low as 0.5 mol% while maintaining high efficiency, making these protocols economically attractive for large-scale applications.
Reaction conditions for copper-free Sonogashira coupling of 4-Chloro-2-ethyl-1-iodobenzene typically employ aqueous or protic solvents, which serve multiple functions including solubilization of reactants, facilitation of base-promoted alkyne activation, and suppression of side reactions [17] [24]. The use of ionic liquids as reaction media has emerged as an alternative approach, offering advantages in catalyst recycling and reaction selectivity [11] [25].
4-Chloro-2-ethyl-1-iodobenzene demonstrates high reactivity in Heck coupling reactions, following the established reactivity order where aryl iodides significantly outperform other halogen leaving groups. The mechanistic pathway involves oxidative addition of the aryl iodide to palladium(0), followed by alkene coordination, migratory insertion, and β-hydride elimination to regenerate the catalyst [27] [28].
Regioselectivity patterns in Heck reactions of 4-Chloro-2-ethyl-1-iodobenzene are influenced by both electronic and steric factors. The 2-ethyl substituent can direct the regioselectivity of alkene insertion through steric interactions, while also providing electronic activation of the aromatic ring [29] [30]. The presence of the 4-chloro substituent introduces additional electronic effects that can influence both reactivity and selectivity.
Substrate scope for Heck coupling encompasses a wide range of alkene partners, including styrenes, acrylates, and unactivated terminal alkenes [31] [32]. The reaction typically proceeds with high efficiency using standard palladium catalysts such as Pd(OAc)₂ in combination with phosphine ligands and appropriate bases [32] [28]. Reaction conditions can be optimized to favor specific regioisomers depending on the desired synthetic outcome.
Mechanistic insights reveal that the oxidative addition step is particularly favored for aryl iodides due to the weak C-I bond (65 kcal/mol), making this the fastest step in the catalytic cycle [33] [28]. The subsequent alkene coordination and migratory insertion steps are influenced by the steric environment around the palladium center, where the 2-ethyl substituent can play a directing role in determining regioselectivity.
The halogen selectivity observed with 4-Chloro-2-ethyl-1-iodobenzene in palladium-catalyzed cross-coupling reactions reflects fundamental differences in the electronic and thermodynamic properties of carbon-halogen bonds. The reactivity order I > Br > Cl is primarily determined by bond dissociation energies, where the C-I bond (65 kcal/mol) is significantly weaker than the C-Cl bond (96 kcal/mol) [8] [3].
Electronic factors governing halogen selectivity extend beyond simple bond strength considerations. Computational studies using density functional theory have revealed that both distortion energy (related to bond dissociation energy) and interaction energy (related to orbital overlap) contribute to the activation barriers for oxidative addition [34]. For 4-Chloro-2-ethyl-1-iodobenzene, the π* orbitals of the C-I bond interact more favorably with palladium d orbitals compared to the C-Cl bond, leading to lower activation barriers for iodine activation.
Ligand effects on halogen selectivity have been extensively studied, revealing that the nature of the phosphine ligand can influence the selectivity between different halogen positions [21] [35]. Experimental kinetic studies have demonstrated that halogen substituents on palladium oxidative addition complexes affect transmetalation rates in the order Cl > Br > I, which is opposite to the oxidative addition trend [21]. This counterintuitive observation suggests that more electronegative halide ligands facilitate transmetalation processes.
Catalyst speciation effects can dramatically influence halogen selectivity patterns. Recent studies have shown that mononuclear palladium complexes tend to favor reaction at the more electronically activated position (typically adjacent to electron-withdrawing groups), while palladium nanoparticles or clusters can exhibit reversed selectivity patterns [9] [35]. This discovery highlights the importance of controlling catalyst speciation to achieve desired selectivity outcomes.